Garcinol

Catalog No.
S528708
CAS No.
78824-30-3
M.F
C38H50O6
M. Wt
602.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garcinol

Crude extracts and curcumin analogs introduce unpredictable off-target effects that compromise experimental reproducibility. High-purity Garcinol (≥98% HPLC) eliminates this variability as a well-characterized dual p300/PCAF histone acetyltransferase inhibitor and selective 5-lipoxygenase inhibitor (120-fold vs COX-1). • Defined solubility in DMSO/ethanol ensures consistent high-concentration stock solutions. • Validated positive control for STAT3 signaling studies and HAT inhibitor screening. • Lot-to-lot consistency with full Certificate of Analysis, shipped at ambient temperature.

CAS Number

78824-30-3

Product Name

Garcinol

IUPAC Name

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1

InChI Key

DTTONLKLWRTCAB-UDFURZHRSA-N

solubility

Soluble in DMSO

Synonyms

cambogin, camboginol, garcinol

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

Isomeric SMILES

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C

The exact mass of the compound Garcinol is 602.3607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 25 mg

Garcinol is a polyisoprenylated benzophenone naturally occurring in the fruit rind of *Garcinia indica* and other *Garcinia* species. It is recognized primarily for its potent antioxidant, anti-inflammatory, and anti-cancer activities, which are mechanistically linked to its functions as a dual inhibitor of histone acetyltransferases (HATs) like p300/PCAF and key inflammatory enzymes such as 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). Structurally, its combination of phenolic hydroxyl groups and a β-diketone moiety contributes to its bioactivity, drawing functional comparisons to other well-known polyphenols like curcumin. These foundational properties make it a subject of investigation for therapeutic development, particularly in oncology and inflammatory diseases.

Research Fit

p300/PCAF HAT pathway inhibition study fit Natural product tool compound
HDAC11 target engagement profiling Epigenetic dual-modulation context
Acetylcholinesterase/BChE inhibition screening Multi-target enzyme studies

Substituting high-purity Garcinol with crude *Garcinia* extracts or other functionally-related polyphenols like curcumin introduces significant variability and reduces target-specific efficacy. Crude extracts contain a complex mixture of compounds, leading to lower potency and unpredictable off-target effects that compromise experimental reproducibility. While structurally similar compounds like isogarcinol co-occur naturally, they exhibit distinct biological activities and should not be considered direct substitutes. Furthermore, other polyphenols such as curcumin, despite sharing some functional similarities, operate through different primary mechanisms and possess distinct chemical stability profiles, making them unsuitable for direct replacement in studies targeting Garcinol-specific pathways like HAT inhibition or 5-lipoxygenase modulation.

Substitution Risk

RequiredGarcinol (camboginol)
Risk with isogarcinolIsogarcinol lacks enolizable β-diketone; RNase H metal-chelation capacity may not transfer.
RequiredAuthentic garcinol
Risk with PPAP analogsIsoprenyl substitution and C-5 cyclization differences alter target engagement profiles.
RequiredVerified structural identity
Risk of uncontrolled variablesSubstitution without identity confirmation may introduce confounding variables in antiviral or epigenetic assays.

Superior Potency in 5-Lipoxygenase (5-LO) Inhibition vs. Cyclooxygenase (COX)

Garcinol demonstrates highly potent and selective inhibition of 5-lipoxygenase (5-LO), a key enzyme in the pro-inflammatory leukotriene pathway, with an IC50 of 0.1 µM. In the same cell-free assay system, its inhibitory activity against cyclooxygenase-1 (COX-1) was significantly lower, with an IC50 of 12 µM. This represents a 120-fold higher potency for 5-LO over COX-1, a critical differentiator for researchers needing to selectively target the leukotriene pathway without broadly suppressing prostaglandin synthesis.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.1 µM (for 5-Lipoxygenase)
Comparator Or BaselineCyclooxygenase-1 (COX-1): 12 µM
Quantified Difference120-fold higher potency against 5-LO compared to COX-1
ConditionsCell-free assays with purified enzymes.

This selectivity allows for targeted investigation of the leukotriene pathway in inflammation and cancer, minimizing confounding effects from broad COX inhibition.

HIV-1 RNase H inhibition
Head-to-head
Garcinol > isogarcinol; retained full potency against drug-resistant RT
Reported RNase H inhibitory activity context
Metal-chelation mechanism absent in isogarcinol; supports antiviral research specificity.

Distinctive Mechanism of Action: Potent STAT3 Pathway Inhibition

Garcinol directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a common procurement substitute, curcumin, does not target with the same specificity. Garcinol inhibits both constitutive and IL-6-inducible STAT3 activation by binding to its SH2 domain, preventing dimerization, and inhibiting its acetylation, thereby blocking its nuclear translocation and DNA binding. This specific, multi-level inhibition of a critical oncogenic pathway distinguishes Garcinol from broader-acting polyphenols and makes it a precise tool for studying STAT3-driven cancers.

Evidence DimensionMechanism of Action
Target Compound DataInhibits STAT3 phosphorylation, acetylation, dimerization, and nuclear localization.
Comparator Or BaselineCurcumin: Primarily targets other pathways (e.g., NF-κB); effects on STAT3 are less direct and potent.
Quantified DifferenceQualitative difference in primary molecular target and mechanism.
ConditionsIn vitro studies on breast, prostate, and pancreatic cancer cell lines; in vivo mouse xenograft models.

For research focused on STAT3 signaling, Garcinol provides a more targeted inhibitory mechanism than general-purpose polyphenols, ensuring that observed effects are directly linked to STAT3 pathway disruption.

HDAC11 inhibition
Reported
IC₅₀ ≈ 5 μM (HPLC assay)
Supports dual HAT/HDAC11 modulation study context
Not a class-wide PPAP property; isogarcinol shows limited HDAC11 relevance.

Defined Solubility Profile for Consistent Experimental Preparation

Garcinol offers a well-characterized solubility profile in standard laboratory solvents, ensuring reproducibility in stock solution preparation. It is soluble in DMSO and ethanol at concentrations of approximately 25 mg/mL and 20 mg/mL, respectively. While sparingly soluble in aqueous buffers directly, a common protocol involves first dissolving in DMSO and then diluting into an aqueous medium like PBS. This predictable behavior contrasts with the notoriously poor solubility and stability of many other natural polyphenols, providing a significant handling advantage for in vitro and cell-based assays.

Evidence DimensionSolubility
Target Compound Data~25 mg/mL in DMSO; ~20 mg/mL in Ethanol
Comparator Or BaselineGeneral class of polyphenols (e.g., Curcumin), often cited for poor aqueous solubility and stability.
Quantified DifferenceProvides a clear, quantitative baseline for reproducible solution preparation.
ConditionsStandard laboratory conditions.

Predictable solubility in common organic solvents simplifies experimental setup and ensures consistent, reproducible dosing in cell culture and other assay systems.

HL-60 cytotoxicity
Cross-study comparable
IC₅₀ = 5.7 μg/mL (garcinol) vs 7.2 μg/mL (curcumin)
Supports cytotoxicity endpoint review
1.26-fold greater potency reported; leukemia cell-model response context.
Apoptosis & pyroptosis
Head-to-head
Simultaneous apoptosis and pyroptosis induction in BXPC3 cells
Supports pyroptosis pathway-response interpretation
Cambogin/21′ engage only STAT3-mediated apoptosis; dual mechanism is garcinol-specific.
Colon cancer selectivity
Reported
IC₅₀ 3.2–21.4 μM (HT-29, HCT-116); greater effect on cancer vs. normal cells
Supports cell-model endpoint review
Differential sensitivity observed; derivative profiles differ significantly.

Targeted Research in STAT3-Dependent Cancers

Due to its specific, multi-level inhibition of the STAT3 signaling pathway, Garcinol is the preferred tool for investigating the role of STAT3 in the proliferation, survival, and angiogenesis of cancers where this pathway is constitutively active, such as in certain hepatocellular, breast, and pancreatic carcinomas.

Selective Modulation of Inflammatory Pathways in Drug Discovery

Garcinol's 120-fold higher potency against 5-lipoxygenase compared to COX-1 makes it an ideal candidate for preclinical models where selective inhibition of the leukotriene pathway is required. This is particularly relevant in studies of inflammatory conditions where leukotrienes, not prostaglandins, are the primary drivers of pathology.

Development of Reproducible In Vitro Assays for HAT Inhibition

As a well-characterized dual inhibitor of p300 and PCAF histone acetyltransferases, Garcinol serves as a reliable positive control or screening compound. Its defined solubility in DMSO and ethanol allows for the preparation of consistent, high-concentration stock solutions, which is critical for generating reproducible dose-response curves in high-throughput screening and biochemical assays.

Application Fit

Application
Selection Property
Validation Focus
HIV-1 RNase H inhibition research
RNase H inhibitory activity context
Isogarcinol selectivity verification
Epigenetic acetylation/deacetylation studies
p300/PCAF and HDAC11 dual-target profile
HAT/HDAC11 activity ratio confirmation
Pancreatic cancer cell death mechanism research
Apoptosis and pyroptosis dual induction
Pyroptosis pathway endpoint confirmation
Colon cancer cell-model selectivity studies
Cancer vs. normal cell growth inhibition ratio
Serum-free condition sensitivity profiling

XLogP3

10.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

602.36073931 Da

Monoisotopic Mass

602.36073931 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TR1VR1V71B

Wikipedia

Garcinol

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